Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride
Description
Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (CAS 80253-38-9) is a branched-chain ester hydrochloride with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol . It is a white to off-white crystalline powder with a purity ≥98.5%, widely used as a pharmaceutical intermediate in drug synthesis and food industry applications . Its solubility in DMSO is 55 mg/mL (285 mM) at 20°C, and it requires storage at -80°C (6-month stability) or -20°C (1-month stability) to maintain integrity .
Properties
IUPAC Name |
ethyl 3-amino-2,2-dimethylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-10-6(9)7(2,3)5-8;/h4-5,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWROYHPFXYIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595679 | |
| Record name | Ethyl 3-amino-2,2-dimethylpropanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80253-38-9 | |
| Record name | Propanoic acid, 3-amino-2,2-dimethyl-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80253-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 135143 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080253389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 80253-38-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-amino-2,2-dimethylpropanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride can be synthesized through a multi-step process involving the esterification of 3-amino-2,2-dimethylpropanoic acid with ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted amines or esters.
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary or secondary amines.
Hydrolysis: Formation of 3-amino-2,2-dimethylpropanoic acid and ethanol.
Scientific Research Applications
Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the preparation of pharmaceuticals.
Medicine: Investigated for its potential therapeutic applications and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2,2-dimethylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo hydrolysis to release active intermediates that interact with biological targets, leading to various physiological effects .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical differences between Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride and its closest analogs:
Physicochemical Properties
- Solubility: The ethyl derivative exhibits higher solubility in DMSO (285 mM) compared to the tert-butyl analog, which is less polar due to its bulky substituent . Introduction of aromatic groups (e.g., 3-methylphenyl in Ethyl 3-amino-3-(3-methylphenyl)propanoate HCl) reduces aqueous solubility but enhances lipophilicity .
- Stability :
- The methyl analog (CAS 3196-73-4) has a shorter shelf life at -20°C (1 month vs. 6 months for the ethyl compound) due to higher reactivity of the smaller ester group .
Biological Activity
Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a compound with significant potential in pharmaceutical applications due to its structural features and biological interactions. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula C₇H₁₆ClNO₂ and a molecular weight of approximately 179.66 g/mol. The compound features an ethyl ester group and an amino group attached to a branched propanoate backbone, which enhances its solubility and reactivity in biological systems .
The biological activity of this compound is primarily attributed to its amino group, which can form hydrogen bonds and electrostatic interactions with target biomolecules. This capability allows the compound to influence various metabolic pathways and enzyme activities.
Biological Activity
Inhibition of Cancer Cell Proliferation
Recent studies have indicated that derivatives of related compounds exhibit inhibitory effects on cancer cell proliferation. For instance, compounds derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were shown to selectively inhibit the growth of colon cancer cells . The most potent derivatives demonstrated IC50 values as low as 0.12 mg/mL against HCT-116 cancer cells, suggesting that similar mechanisms may be applicable to this compound.
Interaction with Proteins and Enzymes
Preliminary research suggests that this compound may interact with specific proteins or enzymes due to its structural attributes. Such interactions could potentially modulate the activity of enzymes involved in critical biochemical pathways, making it a candidate for further pharmacological studies.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-amino-2-methylbutanoate | C₇H₁₅NO₂ | Similar branched structure but different side chains |
| Ethyl 3-amino-2-phenylpropanoate | C₁₀H₁₃NO₂ | Contains a phenyl group providing distinct properties |
| Ethyl 4-amino-2-methylbutanoate | C₇H₁₅NO₂ | Variation in position of amino group |
The unique branching pattern and functional groups of this compound may confer distinct biological activities compared to these similar compounds.
Case Study: Anticancer Activity
In a study investigating the anticancer properties of modified derivatives of propanoic acid esters, researchers found that certain compounds exhibited selective cytotoxicity towards cancerous cells while sparing normal cells. The mechanism was linked to the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation . Such findings suggest that this compound could be explored for similar anticancer applications.
Case Study: Enzyme Interaction
Another study highlighted the potential for this compound to interact with enzymes involved in metabolic pathways. By forming complexes with these enzymes through its amino group, the compound could modulate their activity, presenting opportunities for therapeutic interventions in metabolic disorders.
Q & A
Q. What precautions are necessary when handling this compound in aqueous reaction systems?
- Methodological Answer : Use neutral pH buffers to avoid premature hydrolysis of the ester. Personal protective equipment (gloves, goggles) is mandatory due to the compound’s potential irritancy. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
